1-(azetidin-3-yl)-N,N-dimethyl-azetidin-3-amine;trihydrochloride
Description
Chemical Name: 1-(azetidin-3-yl)-N,N-dimethyl-azetidin-3-amine;trihydrochloride
CAS Number: 2702323-53-1
Molecular Formula: C₈H₂₀Cl₃N₃
Molecular Weight: 264.62 g/mol
Purity: ≥97% (analytical grade)
Storage: 2–8°C (ice-pack shipping recommended)
This compound is a trihydrochloride salt featuring two azetidine rings (saturated 4-membered nitrogen heterocycles) with dimethylamine substituents. It is commercially available from suppliers like Synthonix, Inc. and Shanghai Aladdin Biochemical Technology Co., Ltd., primarily as a building block for pharmaceutical and materials science research . Its structural uniqueness lies in the dual azetidine moieties and the presence of three hydrochloride counterions, enhancing solubility in polar solvents .
Properties
CAS No. |
2702323-53-1 |
|---|---|
Molecular Formula |
C8H20Cl3N3 |
Molecular Weight |
264.6 g/mol |
IUPAC Name |
1-(azetidin-3-yl)-N,N-dimethylazetidin-3-amine;trihydrochloride |
InChI |
InChI=1S/C8H17N3.3ClH/c1-10(2)8-5-11(6-8)7-3-9-4-7;;;/h7-9H,3-6H2,1-2H3;3*1H |
InChI Key |
WZERZEMXPMFRSD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1CN(C1)C2CNC2.Cl.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis generally follows a multi-step organic reaction sequence starting from substituted azetidine precursors. Key steps include:
- Formation of azetidine rings through nucleophilic substitution or ring-closure reactions.
- Introduction of N,N-dimethyl functionalities via amination reactions.
- Conversion to the trihydrochloride salt to improve compound stability and solubility.
This approach aligns with common methodologies for azetidine derivatives, emphasizing controlled reaction conditions to minimize side reactions typical for nitrogen-containing heterocycles.
Specific Synthetic Procedures
Starting Materials and Ring Formation
The synthesis often begins with 3-amino-azetidines or 1-substituted azetidin-3-ols as precursors. For example, 1-substituted azetidin-3-ols can be converted to azetidines by removal of hydroxyl groups using reductive methods involving sodium borohydride in polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or hexamethylphosphoramide (HMPA).
A representative reaction involves the conversion of 1-benzhydrylazetidin-3-ol to 1-benzhydrylazetidine with yields up to 95% under optimized conditions (e.g., heating at 70°C for 3 hours with sodium borohydride).
Amination and Functional Group Introduction
Amination steps to introduce the N,N-dimethyl groups typically involve nucleophilic substitution reactions. For instance, mesylate intermediates derived from azetidine precursors can be treated with dimethylamine or other amines under controlled temperature (55-60°C) and stirring for extended periods (12 hours or more) to yield the desired amine-substituted azetidine derivatives.
The reaction mixture is often worked up by extraction with organic solvents such as methylene chloride or diethyl ether, followed by drying over magnesium sulfate or sodium sulfate and concentration under reduced pressure to isolate crude products.
Salt Formation
- The free base azetidine amine is converted to its trihydrochloride salt by bubbling hydrogen chloride gas through a suspension of the amine in ethanol at low temperature (0°C), followed by heating to reflux for 12 hours. This step precipitates the hydrochloride salt, which is collected by filtration and washed with methyl tert-butyl ether to afford the pure trihydrochloride salt with yields around 70-75%.
Example Preparation Protocol (Summarized)
| Step | Reagents/Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 1-Substituted azetidin-3-ol + NaBH4 in DMF (40-70°C) | Reduction of hydroxyl group to azetidine ring | 81-95 | Polar aprotic solvent critical |
| 2 | Mesylation of azetidine intermediate | Formation of mesylate intermediate | - | Precursor for amination |
| 3 | Treatment with dimethylamine at 55-60°C (12 h) | Nucleophilic substitution to introduce N,N-dimethyl amine | - | Stirring and controlled temp |
| 4 | Bubbling HCl gas in ethanol (0°C), reflux 12 h | Formation of trihydrochloride salt | 70-75 | Salt precipitation and isolation |
Analytical and Purification Considerations
- After each step, purification typically involves solvent extraction, drying, and evaporation under reduced pressure.
- Final purification of the trihydrochloride salt is achieved by filtration and washing with non-polar solvents to remove impurities.
- Characterization is performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm structure and purity.
Challenges and Optimization
- The preparation requires rigorous control of reaction conditions to prevent side reactions such as ring cleavage or over-alkylation.
- Use of polar aprotic solvents and controlled temperature regimes is critical for high yield and purity.
- The salt formation step must be carefully managed to ensure complete conversion and avoid residual free base contamination.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-(azetidin-3-yl)-N,N-dimethyl-azetidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced azetidine derivatives, and various substituted azetidines .
Scientific Research Applications
1-(azetidin-3-yl)-N,N-dimethyl-azetidin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a GABA uptake inhibitor and other biological activities.
Medicine: Explored for its potential therapeutic applications, including as a component in drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(azetidin-3-yl)-N,N-dimethyl-azetidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, modulating biological processes such as neurotransmission and cellular signaling .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound’s closest structural analogs are azetidine derivatives with variations in substituents, hydrochloride stoichiometry, and ring modifications. Key comparisons are summarized below:
Key Observations :
Hydrochloride Stoichiometry : The trihydrochloride form of the target compound enhances aqueous solubility compared to dihydrochloride analogs (e.g., CAS 102065-89-4), making it preferable for biological assays .
Substituent Effects : The dimethylamine group in the target compound reduces basicity compared to unsubstituted azetidines (e.g., CAS 102065-89-4), which may influence pharmacokinetic properties .
Biological Activity
1-(Azetidin-3-yl)-N,N-dimethyl-azetidin-3-amine;trihydrochloride, also known by its CAS number 2702323-53-1, is a compound of interest due to its potential therapeutic applications, particularly in the treatment of central nervous system disorders. This article explores the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique azetidine structure that contributes to its biological activity. Its chemical formula is , indicating the presence of three hydrochloride groups which may enhance its solubility and bioavailability in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C5H13Cl3N2 |
| CAS Number | 2702323-53-1 |
| Solubility | Soluble in water |
Research indicates that compounds with azetidine structures can act on various biological pathways. Specifically, this compound has been studied for its role as a phosphodiesterase (PDE) inhibitor, which is crucial in modulating intracellular signaling pathways related to neurotransmitter action and neuronal excitability .
Central Nervous System Effects
Studies have shown that azetidine derivatives can exhibit neuroprotective effects. The compound's ability to inhibit PDE enzymes suggests potential applications in treating conditions such as depression and anxiety disorders by enhancing cyclic nucleotide signaling pathways .
Antimicrobial Properties
Preliminary studies indicate that azetidine derivatives may possess antimicrobial activity. This stems from their structural similarity to known antimicrobial agents, suggesting they could be developed into new antibiotics or antifungal treatments .
Case Study 1: Neuroprotective Effects
In a study published in Inorganic Chemistry, researchers investigated the neuroprotective effects of various azetidine derivatives, including this compound. The results demonstrated significant reductions in neuronal apoptosis in vitro when exposed to neurotoxic agents, indicating a protective mechanism mediated through PDE inhibition .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial properties of azetidine derivatives. The results showed that the compound exhibited moderate activity against several bacterial strains, suggesting its potential as a scaffold for developing new antimicrobial therapies .
Q & A
Q. What synthetic routes are recommended for 1-(azetidin-3-yl)-N,N-dimethyl-azetidin-3-amine trihydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer:
- Reductive Amination : React azetidin-3-amine derivatives with carbonyl compounds under hydrogenation conditions. Optimize stoichiometry and catalyst loading (e.g., Pd/C or Raney Ni) to minimize byproducts.
- Nucleophilic Substitution : Use dimethylamine hydrochloride with azetidine intermediates under anhydrous conditions. Control temperature (e.g., 0–25°C) to prevent ring-opening side reactions .
- Purity Assurance : Employ HPLC (≥98% purity, as per ) with polar columns (C18) and aqueous/organic mobile phases to monitor impurities. Adjust reaction time and solvent polarity (e.g., DMF vs. THF) to enhance crystallinity .
Q. How should researchers characterize the compound’s structure and confirm trihydrochloride salt formation?
Methodological Answer:
- Spectroscopic Analysis :
- Salt Confirmation :
Q. What are the solubility profiles in common solvents, and how does pH affect stability?
Methodological Answer:
- Solubility : Highly soluble in water (>50 mg/mL) and polar aprotic solvents (DMSO, DMF). Limited solubility in ethers or hydrocarbons due to ionic character .
- pH Stability :
Advanced Research Questions
Q. How does stereochemistry at the azetidine ring influence pharmacological activity, and what strategies enable stereoselective synthesis?
Methodological Answer:
Q. What challenges arise in coupling reactions involving this compound, and how can side reactions be mitigated?
Methodological Answer:
- Challenges :
- Ring Strain : Azetidine’s four-membered ring may undergo ring-opening under basic/oxidative conditions.
- Competitive Side Reactions : Dimethylamine groups may participate in unwanted alkylation.
- Mitigation Strategies :
Q. How can researchers analyze thermal, oxidative, and photolytic stability for formulation studies?
Methodological Answer:
- Thermal Stability : Conduct TGA/DSC to identify decomposition thresholds. Store at ≤-20°C (per ) to prevent HCl loss .
- Oxidative Stability : Expose to H₂O₂ (3%) and monitor via LC-MS for N-oxide formation.
- Photolytic Stability : Use ICH Q1B guidelines (UV/vis light exposure) and track degradation with UV-HPLC at 254 nm .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
